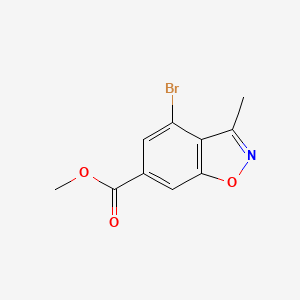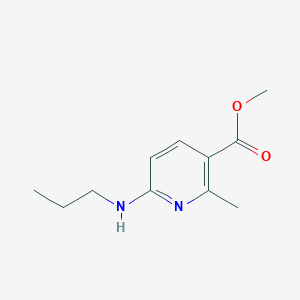
Methyl 2-methyl-6-(propylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-6-(propylamino)nicotinate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is a derivative of nicotinic acid and is characterized by the presence of a methyl group at the 2-position and a propylamino group at the 6-position of the nicotinate structure . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(propylamino)nicotinate typically involves the reaction of 2-methyl nicotinic acid with propylamine under specific conditions . The process generally includes the following steps:
Esterification: 2-methyl nicotinic acid is reacted with methanol in the presence of an acid catalyst to form methyl 2-methyl nicotinate.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(propylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 2-methyl-6-(propylamino)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(propylamino)nicotinate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to promote the release of prostaglandin D2, which acts locally due to its short half-life . This interaction leads to various biological effects, including vasodilation and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
Nicotinic acid: A form of vitamin B3 used to treat high cholesterol.
Methyl 3-pyridinecarboxylate: Another derivative of nicotinic acid with similar chemical properties.
Uniqueness
Methyl 2-methyl-6-(propylamino)nicotinate is unique due to the presence of both a methyl group and a propylamino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 2-methyl-6-(propylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-12-10-6-5-9(8(2)13-10)11(14)15-3/h5-6H,4,7H2,1-3H3,(H,12,13) |
InChI Key |
AGAWKIRUPWFDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C(C=C1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


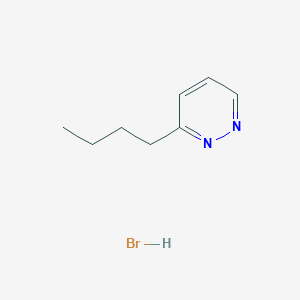
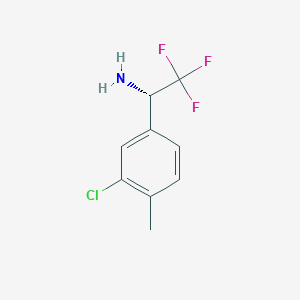
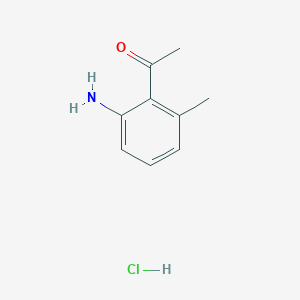
![tert-Butyl((1S,5S)-5-(fluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13006573.png)
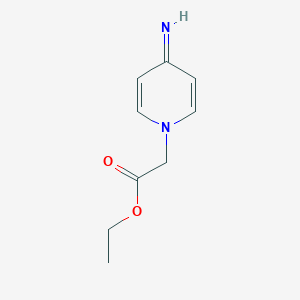
![1-[Amino(phenyl)methyl]cyclohexan-1-ol](/img/structure/B13006580.png)
![2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B13006589.png)
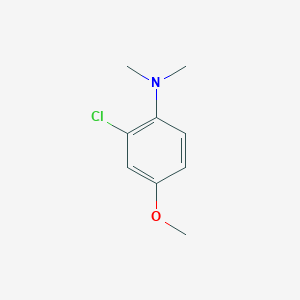
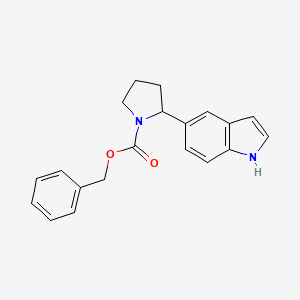
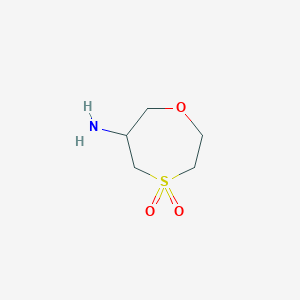
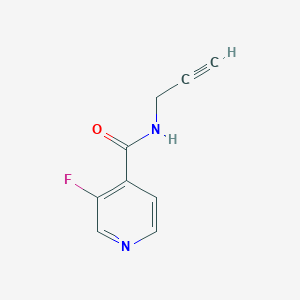
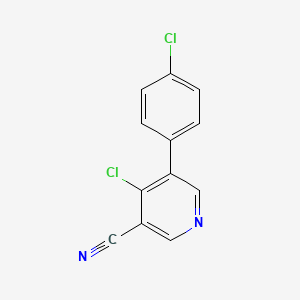
![1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13006641.png)
